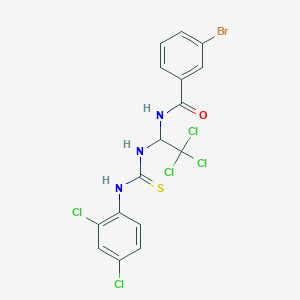
SALOR-INT L473359-1EA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SALOR-INT L473359-1EA is a complex organic compound with the molecular formula C17H13BrCl3N3OS. This compound is known for its unique structure, which includes multiple halogen atoms and a benzamide core. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SALOR-INT L473359-1EA typically involves multiple steps. One common method includes the reaction of 3-bromobenzoyl chloride with 2,2,2-trichloroethylamine in the presence of a base to form an intermediate. This intermediate is then reacted with 2,4-dichloroaniline and a thiocarbonyl reagent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
SALOR-INT L473359-1EA undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions often involve the use of solvents like dichloromethane or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Applications De Recherche Scientifique
SALOR-INT L473359-1EA is used in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of SALOR-INT L473359-1EA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromo-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)benzamide
- 3-bromo-N-(1-(3-(4-bromo-phenyl)-thioureido)-2,2,2-trichloro-ethyl)benzamide
- 4-bromo-N-(2,2,2-trichloro-1-(2,3-dichloro-phenylamino)-ethyl)benzamide
Uniqueness
SALOR-INT L473359-1EA is unique due to its specific combination of halogen atoms and the benzamide core. This structure imparts distinct chemical properties, making it valuable for various research applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance .
Propriétés
Formule moléculaire |
C16H11BrCl5N3OS |
|---|---|
Poids moléculaire |
550.5g/mol |
Nom IUPAC |
3-bromo-N-[2,2,2-trichloro-1-[(2,4-dichlorophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C16H11BrCl5N3OS/c17-9-3-1-2-8(6-9)13(26)24-14(16(20,21)22)25-15(27)23-12-5-4-10(18)7-11(12)19/h1-7,14H,(H,24,26)(H2,23,25,27) |
Clé InChI |
SDEVDBUOBQGEFZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC(=CC(=C1)Br)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2,4-dichlorobenzylidene)-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B383723.png)
![5-(2H-chromen-3-ylmethylene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B383724.png)
![(2Z)-2-[(3-BROMOPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE](/img/structure/B383725.png)
![2-(4-bromophenyl)-5-(2-thienylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B383727.png)
![6-Bromo-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B383728.png)
![5-(3,4-dimethoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B383730.png)
![6-bromo-4,5,5-trimethyl-N-(1-naphthyl)bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B383732.png)
![6-bromo-4,5,5-trimethyl-N-[3-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B383735.png)
![6-bromo-4,5,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B383736.png)
![6-bromo-4-(dibromomethyl)-5,5-dimethyl-N-(4-methylphenyl)bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B383738.png)
![2-{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B383741.png)
![6-bromo-N-(4-bromophenyl)-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B383742.png)
![2-(3-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B383743.png)
![1-(2,4-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B383744.png)
